Tyrosinase Inhibition: 214-Fold Superiority Over Kojic Acid with a (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analog
Analog 3 of the (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one series inhibited mushroom tyrosinase with an IC₅₀ of 90 nM, which is 214 times lower (more potent) than the reference standard kojic acid (IC₅₀ = 19.22 μM) in the same assay [1]. Kinetic analysis confirmed competitive inhibition. This represents one of the largest potency margins reported for a rhodanine-based tyrosinase inhibitor against the industry-standard comparator.
| Evidence Dimension | Mushroom tyrosinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 90 nM (Analog 3 of (Z)-BBTT series) |
| Comparator Or Baseline | Kojic acid: IC₅₀ = 19.22 μM |
| Quantified Difference | 214-fold more potent (IC₅₀ ratio: 19,220 nM / 90 nM ≈ 214) |
| Conditions | Mushroom tyrosinase enzyme assay; (Z)-BBTT analogs 1–12 evaluated; kojic acid as reference standard |
Why This Matters
For cosmetic or dermatological procurement, this 214-fold potency gain directly translates to substantially lower effective concentrations in formulation, reducing excipient burden and potential off-target effects compared to kojic acid-based formulations.
- [1] Kim DH, Kim HJ, Park SJ, Kim TU, Kim YM, Lee JY, et al. Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules, 2025, 30(1): 90. DOI: 10.3390/molecules30010090 View Source
